
Lithium orotate
Descripción general
Descripción
Lithium orotate: is a salt composed of lithium and orotic acid. It is available as the monohydrate, with the chemical formula LiC₅H₃N₂O₄·H₂O . Unlike other lithium salts, such as lithium carbonate or lithium chloride, this compound is marketed as a dietary supplement and is believed to have unique properties that allow it to cross the blood-brain barrier more effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium orotate can be synthesized by reacting lithium hydroxide with orotic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{LiOH} + \text{C}_5\text{H}_4\text{N}_2\text{O}_4 \rightarrow \text{LiC}_5\text{H}_3\text{N}_2\text{O}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by combining lithium carbonate with orotic acid under controlled conditions. The mixture is then purified and crystallized to obtain the final product .
Análisis De Reacciones Químicas
Thermal Decomposition
Lithium orotate monohydrate undergoes dehydration at elevated temperatures, distinguishing it from other hydrates:
-
Dehydration Temperature : 216°C (vs. 139°C for orotic acid monohydrate) .
-
Mechanism : Loss of the single water molecule bound in the crystal lattice, confirmed by thermogravimetric analysis (TGA) .
Ionic Interactions and Structural Behavior
The compound’s reactivity is influenced by its contact ion pair (CIP) structure, where lithium ions directly interact with orotate anions, unlike solvent-separated ion pairs (SSIPs) in magnesium orotate :
Structural Comparison of Lithium vs. Magnesium Orotate
Property | This compound | Magnesium Orotate |
---|---|---|
Ion Pair Type | Contact (CIP) | Solvent-separated (SSIP) |
Coordination | Direct Li⁺–orotate binding | Mg²⁺ surrounded by water shell |
Hydration Water | 1 molecule | 8 molecules |
Layer Spacing | 3.20 Å (AB layers) | 3.17–3.20 Å (AB layers) |
This structural distinction impacts solubility and ion mobility. Lithium’s direct coordination enhances stability but reduces solubility in polar solvents .
Crystallographic and NMR Insights
-
Crystal Structure : Forms parallel layers (ABAB) with alternating distances of 3.20 Å and 3.17 Å between layers .
-
NMR Analysis :
Reactivity with Water
This compound’s monohydrate form exhibits stronger metal-water interactions compared to free orotic acid, as shown by:
Aplicaciones Científicas De Investigación
Mental Health Treatment
Lithium orotate has been investigated for its efficacy in treating mood disorders. A randomized controlled trial indicated that supplementation with this compound significantly improved mood symptoms in individuals with bipolar disorder . Additionally, low-dose lithium therapy has shown promise in reducing medication polypharmacy among patients with mental health conditions, leading to improved treatment outcomes .
Case Study Example:
In a residential addiction treatment center, the implementation of low-dose lithium (150 mg of lithium carbonate) resulted in a 50% reduction in opiate doses and nearly complete elimination of benzodiazepine use. This approach also led to a significant increase in program completion rates among participants .
Cognitive Function and Neuroprotection
Research has suggested that this compound may have neuroprotective properties and could enhance cognitive function. A study highlighted that low-dose lithium could benefit cognitive performance and overall brain health, making it a consideration for age-related cognitive decline and neurodegenerative conditions .
Table: Summary of Cognitive Benefits Associated with this compound
Study Reference | Population | Findings |
---|---|---|
Older adults | Improved cognitive performance noted with low-dose lithium supplementation | |
Bipolar patients | Enhanced mood stability correlated with cognitive improvements |
Cardiovascular Health
Emerging literature indicates potential cardiovascular benefits associated with low-dose lithium therapy. Studies suggest that it may aid in the management of cardiovascular conditions by improving endothelial function and reducing inflammation .
Pharmacokinetics and Toxicity
Research comparing the pharmacokinetics of lithium carbonate and this compound reveals that this compound requires significantly lower doses to achieve therapeutic effects. In animal models, the minimal effective concentration for this compound was found to be 1.5 mg/kg compared to 15 mg/kg for lithium carbonate, indicating a higher potency and reduced side effects .
Table: Pharmacokinetic Comparison of Lithium Compounds
Compound | Minimal Effective Concentration (mg/kg) | Observed Toxicity |
---|---|---|
Lithium Carbonate | 15 | Higher incidence of renal impairment |
This compound | 1.5 | Minimal toxicity observed |
Mecanismo De Acción
Molecular Targets and Pathways: Lithium orotate exerts its effects primarily through the inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes. This inhibition leads to increased levels of brain-derived neurotrophic factor (BDNF) and insulin-like growth factor-1 (IGF-1), which promote neurogenesis and neuroprotection .
Pathways Involved:
Neurotransmitter Regulation: this compound modulates the activity of neurotransmitters, such as glutamate and dopamine, which are crucial for mood regulation.
Neuroprotection: By inhibiting GSK-3β, this compound enhances neuroprotection and reduces neuroinflammation, oxidative stress, and apoptosis.
Comparación Con Compuestos Similares
Lithium Carbonate: Commonly used in the treatment of bipolar disorder but has a narrow therapeutic window and significant side effects.
Lithium Chloride: Another lithium salt with similar applications but different pharmacokinetic properties.
Uniqueness: Lithium orotate is unique in its ability to cross the blood-brain barrier more effectively, potentially allowing for lower doses and reduced side effects compared to other lithium salts .
Actividad Biológica
Lithium orotate (LiOr) is a compound that has garnered attention for its potential therapeutic benefits, particularly in the realm of mental health. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound
This compound is a lithium salt of orotic acid, which is proposed to have a superior ability to cross the blood-brain barrier compared to traditional lithium carbonate (LiCO). This property could facilitate lower dosages while maintaining efficacy, potentially reducing the risk of adverse effects associated with lithium therapy .
Lithium's biological activity is multifaceted, involving several key pathways:
- Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition : LiOr inhibits GSK3β, which is implicated in various cellular processes including metabolism and apoptosis. This inhibition may contribute to mood stabilization and neuroprotection .
- Neurotransmitter Modulation : Lithium modulates the release and synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It influences intracellular signaling pathways linked to these neurotransmitters, thereby affecting mood and cognition .
- Neuroplasticity Promotion : LiOr has been shown to enhance neuroplasticity by increasing brain-derived neurotrophic factor (BDNF) levels, which supports neuronal survival and growth .
- Immunomodulatory Effects : Lithium also exhibits immunomodulatory properties, influencing the activity of various immune cells and potentially altering inflammatory responses .
Efficacy in Mental Health
Numerous studies have investigated the efficacy of this compound in treating mood disorders:
- Clinical Trials : A randomized controlled trial indicated that LiOr supplementation significantly improved mood symptoms in patients with bipolar disorder. The study highlighted improvements in overall well-being and cognitive function .
- Case Studies : Real-life applications have shown promising outcomes. For instance, patients reported reductions in anxiety and mood stabilization when using low-dose this compound as part of their treatment regimen. These anecdotal accounts support the growing body of evidence favoring LiOr as a viable treatment option .
Comparative Studies
A comparative analysis between this compound and lithium carbonate revealed that:
Parameter | This compound (LiOr) | Lithium Carbonate (LiCO) |
---|---|---|
Dosage Required | Lower | Higher |
Blood-Brain Barrier Penetration | Higher | Lower |
Side Effects | Fewer | More |
Therapeutic Index | Broader | Narrower |
These findings suggest that LiOr may offer a safer alternative for patients requiring lithium therapy .
Toxicity and Safety Profile
While lithium therapy is generally associated with side effects such as gastrointestinal disturbances and renal impairment, studies indicate that this compound has a more favorable safety profile:
- Adverse Effects : Reports of toxicity from this compound are rare. One case noted mild nausea and tremors after excessive intake, which resolved without further complications .
- Long-term Use : Research indicates that long-term use of LiOr does not lead to the same level of thyroid or kidney complications seen with LiCO, making it a potentially safer option for chronic management .
Propiedades
IUPAC Name |
lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJGDPULXXNWJP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3LiN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063748 | |
Record name | Lithium orotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-20-6 | |
Record name | Lithium orotate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium orotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LITHIUM OROTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2N7Z24B30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.